1-(2-环己基乙基)-2-甲基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

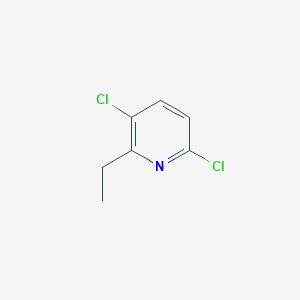

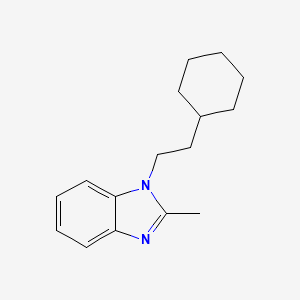

1-(2-Cyclohexylethyl)-2-methylbenzimidazole, also known as JB-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. JB-1 belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.

作用机制

The mechanism of action of 1-(2-Cyclohexylethyl)-2-methylbenzimidazole is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell proliferation, survival, and differentiation. 1-(2-Cyclohexylethyl)-2-methylbenzimidazole has been shown to inhibit the activity of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.

Biochemical and Physiological Effects:

1-(2-Cyclohexylethyl)-2-methylbenzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 1-(2-Cyclohexylethyl)-2-methylbenzimidazole has also been shown to improve cardiac function and reduce inflammation in animal models of cardiovascular diseases.

实验室实验的优点和局限性

1-(2-Cyclohexylethyl)-2-methylbenzimidazole has several advantages for lab experiments, including its easy synthesis and purification, as well as its diverse biological activities. However, one limitation of 1-(2-Cyclohexylethyl)-2-methylbenzimidazole is its relatively low solubility in water, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for research on 1-(2-Cyclohexylethyl)-2-methylbenzimidazole, including the identification of its specific targets and the development of more potent derivatives. 1-(2-Cyclohexylethyl)-2-methylbenzimidazole may also have potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Cyclohexylethyl)-2-methylbenzimidazole in humans.

合成方法

1-(2-Cyclohexylethyl)-2-methylbenzimidazole can be synthesized through various methods, including the reaction of 2-methylbenzimidazole with cyclohexyl bromide in the presence of a base, such as potassium carbonate. The reaction yields 1-(2-Cyclohexylethyl)-2-methylbenzimidazole as a white crystalline solid, which can be purified through recrystallization.

科学研究应用

有机半导体

该化合物已被用于开发n型有机半导体 . 这些半导体的性能很大程度上取决于改变固态超分子组织的取代基,进而影响分子间轨道重叠 .

场效应晶体管

该化合物在场效应晶体管(FET)中表现出良好的性能,在环境条件下电子迁移率高于0.1 cm²·V⁻¹·s⁻¹ . 这是由于固态中的一维堆积结构 .

超分子化学

该化合物已被用于超分子化学,其中对酰亚胺氮原子和/或噻吩α位的取代基进行合理选择是开发优异的n型有机半导体的关键 .

调味剂

虽然与“1-(2-环己基乙基)-2-甲基苯并咪唑”没有直接关系,但2-环己基乙基基团已被用作调味剂 . 这表明它在食品科学和技术领域的潜在应用。

药物设计

该化合物由于其复杂的结构而具有很高的复杂性,使其成为药物设计的潜在候选者. 然而,需要更多研究来确认其在此领域的适用性和有效性。

材料合成

该化合物的复杂结构和多种应用表明它在材料合成中具有潜在用途. 进一步的研究可以探索其在此领域的特性和潜在应用。

生物成像

该化合物通过其多种应用表现出的爆发性表明它在生物成像中具有潜在用途. 然而,需要更多研究来确认其在此领域的适用性和有效性。

属性

IUPAC Name |

1-(2-cyclohexylethyl)-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-13-17-15-9-5-6-10-16(15)18(13)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXZQZOFJTVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{[(1-{6-[(2,5-dimethylphenyl)thio]pyrimidin-4-yl}piperidin-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2423998.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)

![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)

![4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2424015.png)